molecular formula C9H10BrFN2O B12122426 2-(3-Bromo-4-fluorophenyl)-2-(methylamino)acetamide

2-(3-Bromo-4-fluorophenyl)-2-(methylamino)acetamide

Cat. No.: B12122426
M. Wt: 261.09 g/mol
InChI Key: DXELBIYXRPQAIU-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-fluorophenyl)-2-(methylamino)acetamide: is a synthetic organic compound with the following structural formula:

CH3CONHCH3NBrF\text{CH}_3\text{CONHCH}_3\text{NBrF} CH3​CONHCH3​NBrF

It contains a substituted acetamide group (CH₃CONH) attached to a phenyl ring with bromine and fluorine substituents. The methylamino group (CH₃NH) further enhances its chemical properties.

Preparation Methods

a. Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 3-bromo-4-fluoroaniline with methylamine followed by acetylation. The sequence of reactions can be summarized as follows:

    Amination: 3-bromo-4-fluoroaniline reacts with methylamine to form the corresponding aniline derivative.

    Acetylation: The resulting aniline derivative undergoes acetylation using acetic anhydride or acetyl chloride to yield 2-(3-bromo-4-fluorophenyl)-2-(methylamino)acetamide.

b. Industrial Production: While laboratory-scale synthesis is feasible, industrial production typically involves optimized processes to achieve higher yields. These methods may employ continuous flow reactors, solid-phase synthesis, or other efficient techniques.

Chemical Reactions Analysis

a. Reactivity:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation products.

    Reduction: Reduction reactions may yield corresponding amines or other reduced derivatives.

    Substitution: The bromine and fluorine substituents make it susceptible to nucleophilic substitution reactions.

b. Common Reagents and Conditions:

    Amination: Methylamine (CH₃NH₂) is used as the aminating agent.

    Acetylation: Acetic anhydride (CH₃CO)₂O or acetyl chloride (CH₃COCl) serves as the acetylating reagent.

c. Major Products: The major product is 2-(3-bromo-4-fluorophenyl)-2-(methylamino)acetamide itself. by controlling reaction conditions, regioisomers or other byproducts may also form.

Scientific Research Applications

This compound finds applications in various fields:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.

    Pesticide Development: The phenyl ring and halogen substituents make it relevant for designing agrochemicals.

    Material Science: It may serve as a building block for functional materials.

Mechanism of Action

The exact mechanism of action remains an active area of research. its effects likely involve interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are no direct analogs, compounds with similar halogen-substituted phenyl rings and amide functionalities are relevant. Examples include 2-(4-fluorophenyl)acetamide and 2-(3-bromophenyl)acetamide.

Properties

Molecular Formula

C9H10BrFN2O

Molecular Weight

261.09 g/mol

IUPAC Name

2-(3-bromo-4-fluorophenyl)-2-(methylamino)acetamide

InChI

InChI=1S/C9H10BrFN2O/c1-13-8(9(12)14)5-2-3-7(11)6(10)4-5/h2-4,8,13H,1H3,(H2,12,14)

InChI Key

DXELBIYXRPQAIU-UHFFFAOYSA-N

Canonical SMILES

CNC(C1=CC(=C(C=C1)F)Br)C(=O)N

Origin of Product

United States

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